Rhodamine 110, (sar-pro-arg)(2)-
Description
Overview of Fluorogenic Probe Design Principles for Enzymatic Assays
The design of effective fluorogenic probes for enzymatic assays hinges on several key principles. nih.gov A typical probe consists of three main components: a fluorophore, a linker, and an enzyme recognition unit. drugtargetreview.com The fluorophore is the light-emitting part of the molecule. The enzyme recognition unit, often a peptide sequence, is specifically designed to be recognized and cleaved by the target protease. scbt.com The linker connects these two components and can be designed to be "self-immolative," meaning that once the recognition sequence is cleaved, the linker spontaneously breaks down to release the fluorophore. nih.gov
A common strategy involves Förster Resonance Energy Transfer (FRET), where a fluorophore and a quencher molecule are positioned in close proximity on the substrate. biosyntan.de In this state, the quencher absorbs the energy that the fluorophore would otherwise emit as light. Upon enzymatic cleavage of the peptide linker separating them, the fluorophore and quencher are separated, leading to an increase in fluorescence. bpsbioscience.combiosyntan.de
Another design approach utilizes a single fluorophore that is rendered non-fluorescent by a chemical modification. When a protease cleaves a specific peptide bond, the fluorophore is released in its fluorescent form. biosyntan.de The choice of fluorophore is critical, with factors like brightness, photostability, and spectral properties being important considerations. aatbio.com
Rationale for the Development of Bis-Peptide Rhodamine 110 Conjugates in Protease Studies
The development of bis-peptide Rhodamine 110 conjugates represents a significant advancement in fluorogenic substrate design. Rhodamine 110 has two primary amino groups, allowing for the attachment of two identical peptide sequences, creating a symmetrical, non-fluorescent molecule. iris-biotech.dethermofisher.com This bis-amide structure offers a key advantage: a two-step enzymatic cleavage process that results in a significant amplification of the fluorescent signal.
The initial cleavage of one of the peptide chains by a protease yields a mono-amide intermediate, which is fluorescent. thermofisher.com Subsequent cleavage of the second peptide chain releases the free Rhodamine 110, which exhibits even stronger fluorescence. thermofisher.com This stepwise increase in fluorescence provides enhanced sensitivity compared to substrates that undergo a single cleavage event. thermofisher.com This design is particularly useful for detecting low levels of protease activity. nih.gov
Historical Context of Rhodamine 110 in Biochemical Research Methodologies
Rhodamine dyes, a family of xanthene derivatives, were first synthesized in 1887. fluorofinder.comwikipedia.org They are known for their high fluorescence quantum yields and photostability. aatbio.comfluorofinder.com Rhodamine 110 is the parent compound of this family. aatbio.com Its application in biochemical research has a long history, initially as a tracer dye and later in more sophisticated applications like fluorescence microscopy and flow cytometry. wikipedia.org
The use of Rhodamine 110 as a core for fluorogenic protease substrates was a logical progression, leveraging its excellent spectral properties. medchemexpress.com Its excitation and emission wavelengths in the visible spectrum (around 498 nm and 521 nm, respectively) minimize interference from autofluorescence often encountered with UV-excitable fluorophores like coumarins. biosyntan.demedchemexpress.com This leads to a better signal-to-noise ratio in assays. biosyntan.de The development of Rhodamine 110-based substrates, particularly the bis-substituted derivatives, has provided researchers with highly sensitive tools for studying a variety of proteases, including caspases involved in apoptosis and serine proteases. thermofisher.comnih.gov
Interactive Data Table: Properties of Rhodamine 110, (sar-pro-arg)(2)-
| Property | Value |
| Molecular Formula | C48H62N14O9 |
| Synonyms | (Sar-pro-arg)2-rhodamine 110, Spa-rhodamine 110 |
| Excitation Wavelength | ~498 nm |
| Emission Wavelength | ~521 nm |
Properties
CAS No. |
99815-08-4 |
|---|---|
Molecular Formula |
C48H62N14O9 |
Molecular Weight |
979.11 |
IUPAC Name |
(2S)-N-((S)-1-amino-5-guanidino-1-oxopentan-2-yl)-N-(3'-((S)-5-guanidino-2-((S)-1-(methylglycyl)pyrrolidine-2-carboxamido)pentanamido)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)-1-(methylglycyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H62N14O9/c1-54-25-39(63)60-21-7-13-35(60)43(67)59-33(11-5-19-56-46(50)51)42(66)58-27-15-17-31-37(23-27)70-38-24-28(16-18-32(38)48(31)30-10-4-3-9-29(30)45(69)71-48)62(34(41(49)65)12-6-20-57-47(52)53)44(68)36-14-8-22-61(36)40(64)26-55-2/h3-4,9-10,15-18,23-24,33-36,54-55H,5-8,11-14,19-22,25-26H2,1-2H3,(H2,49,65)(H,58,66)(H,59,67)(H4,50,51,56)(H4,52,53,57)/t33-,34-,35-,36-,48?/m0/s1 |
InChI Key |
PXXXZVNBYBRHNP-XRRARDFNSA-N |
SMILES |
N=C(N)NCCC[C@@H](C(N)=O)N(C([C@H]1N(C(CNC)=O)CCC1)=O)C2=CC(OC3=C4C=CC(NC([C@H](CCCNC(N)=N)NC([C@H]5N(C(CNC)=O)CCC5)=O)=O)=C3)=C(C64OC(C7=C6C=CC=C7)=O)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rhodamine 110; Spa-rhodamine 110; |
Origin of Product |
United States |
Synthetic Strategies and Derivatization Approaches for Rhodamine 110, Sar Pro Arg 2
Chemical Synthesis of Rhodamine 110, (sar-pro-arg)(2)- and Related Bis-Peptide Fluorogenic Substrates
The synthesis of symmetric bis-peptide substrates of Rhodamine 110, such as Rhodamine 110, (sar-pro-arg)(2)-, involves the formation of amide bonds between the two primary aromatic amine groups of the Rhodamine 110 core and the C-terminal carboxyl group of the peptide sequence. iris-biotech.de Historically, these conjugations were performed via solution-phase chemistry. This approach, while conceptually straightforward, is often hampered by significant challenges. The aromatic amines of Rhodamine 110 are poorly nucleophilic, which can lead to inefficient peptide-fluorophore acylation reactions. rsc.org
The typical solution-phase synthesis requires the pre-synthesized peptide, in this case, Sar-Pro-Arg, to be activated at its C-terminus. This activated peptide is then reacted with Rhodamine 110 in an appropriate solvent. The reaction is a symmetric conjugation, aiming to attach identical peptide chains to both amine groups of the fluorophore. rsc.org However, this method often results in low yields of the desired bis-substituted product, with significant formation of mono-substituted intermediates and unreacted starting materials. Consequently, each step necessitates extensive purification, typically through chromatographic techniques, to isolate the desired product, which can be a laborious and low-yielding process. rsc.org
Solid-Phase Peptide Synthesis Methodologies for Conjugation
To overcome the limitations of solution-phase methods, solid-phase peptide synthesis (SPPS) has emerged as a more rapid and efficient strategy for preparing Rhodamine 110-based fluorogenic substrates. rsc.orgkcl.ac.uk This methodology offers distinct advantages, including the ability to use large molar excesses of reagents to drive reactions to completion and simplified purification, as excess reagents and by-products are simply washed away from the solid-supported product. kcl.ac.uk
A novel SPPS approach involves anchoring one of the amine groups of Rhodamine 110 to a functionalized solid support. kcl.ac.uk With one amine protected by the solid support linker, the remaining free amine group is available for the stepwise incorporation of amino acids using standard Fmoc-SPPS (Fluorenylmethyloxycarbonyl protecting group) chemistry. kcl.ac.uk For the synthesis of Rhodamine 110, (sar-pro-arg)(2)-, the (Sar-Pro-Arg) peptide would be assembled on the free amine. Following the completion of the first peptide chain, the fluorophore-peptide conjugate is cleaved from the resin, and the process is repeated to attach the second peptide chain to the other amine group, or a symmetric approach is used from the start.
A more direct SPPS method builds the peptide backbone first. The completed peptide is then cleaved from its resin, and this peptide is coupled to both amino groups of Rhodamine 110 in a subsequent solution-phase reaction. Alternatively, microwave-assisted SPPS can be employed to facilitate the coupling of the peptide to the fluorophore, sometimes directly on the resin. mdpi.com
Purification and Characterization Techniques for the Compound
Regardless of the synthetic route, rigorous purification and characterization are essential to ensure the quality and reliability of the final Rhodamine 110, (sar-pro-arg)(2)- substrate.
Purification: High-Performance Liquid Chromatography (HPLC) is the primary method for purifying the crude product. Specifically, semi-preparative or preparative reverse-phase HPLC (RP-HPLC) is used to separate the desired bis-substituted product from any remaining mono-substituted intermediates, unreacted Rhodamine 110, and other impurities. mdpi.com
Characterization: A suite of spectroscopic and spectrometric techniques is used to confirm the identity and purity of the compound.
| Technique | Purpose | Typical Findings |
| Mass Spectrometry (MS) | To confirm the molecular weight of the final product. Electrospray Ionization (ESI-MS) is commonly used. rsc.org | The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of Rhodamine 110, (sar-pro-arg)(2)-. |
| NMR Spectroscopy | To confirm the chemical structure. Both ¹H NMR and ¹³C NMR provide detailed information about the arrangement of atoms and the successful conjugation of the peptides to the fluorophore. rsc.org | The spectra should show characteristic peaks for both the Rhodamine 110 core and the Sar-Pro-Arg peptide residues, confirming the amide bond formation. |
| Fluorescence Spectroscopy | To verify the fluorogenic properties of the substrate. mdpi.com | The intact, bis-substituted substrate should exhibit minimal to no fluorescence (a quenched state). Upon addition of the target protease, a time-dependent increase in fluorescence intensity at Rhodamine 110's characteristic emission wavelength (~520-530 nm) should be observed, confirming enzymatic cleavage and de-quenching. ubpbio.com |
| UV-Visible Spectroscopy | To determine the concentration and confirm the spectral properties of the chromophore. mdpi.com | The substrate will have a characteristic absorption spectrum. Upon cleavage, the spectrum will shift to that of the free Rhodamine 110 dye. |
Design Considerations for Peptide Sequence Selection in Rhodamine 110 Substrates
The design of effective Rhodamine 110-based substrates hinges on several key considerations, primarily the peptide sequence and the nature of the substitution on the fluorophore.
Peptide Sequence Specificity: The choice of the peptide sequence is the most critical factor for ensuring the substrate is selective for a particular protease. The sequence must be a recognizable cleavage site for the target enzyme. For instance, the (Sar-Pro-Arg) sequence is designed to be a substrate for certain serine proteases. Other sequences, such as the tetrapeptide DEVD (Asp-Glu-Val-Asp), are used to design substrates for specific caspases involved in apoptosis. nih.gov
Symmetric vs. Asymmetric Design: Rhodamine 110 has two amine groups, allowing for either symmetric or asymmetric substitution. biosyntan.de
Symmetric Substrates , like Rhodamine 110, (sar-pro-arg)(2)-, have identical peptides attached to both amines. iris-biotech.de Enzymatic cleavage is a two-step process: the first cleavage yields a fluorescent mono-amide intermediate, and the second cleavage releases the free, and even more fluorescent, Rhodamine 110. thermofisher.com This two-step reaction can complicate the analysis of enzyme kinetics. iris-biotech.denih.gov
Asymmetric Substrates have a cleavable peptide on one amine group and a permanent, non-cleavable blocking group (like D-proline or γ-glutamate) on the other. biosyntan.de This design ensures that the reaction terminates after a single cleavage event, leading to simpler reaction kinetics that are easier to analyze. iris-biotech.de
Fluorophore Properties: Rhodamine 110 is an excellent choice for a pro-fluorophore due to its superior spectral properties. researchgate.net It has a high fluorescence quantum yield, good photostability, and its excitation and emission wavelengths (approx. 498 nm and 521 nm, respectively) are in the green part of the spectrum. thermofisher.com This is advantageous as it minimizes interference from the natural autofluorescence of cellular components, which typically occurs in the blue region of thespectrum, leading to a better signal-to-noise ratio and higher assay sensitivity compared to blue-fluorescent coumarin-based substrates like AMC. iris-biotech.detechnologynetworks.com
| Substrate Example | Target Enzyme(s) | Reference |
| (CBZ-Arg)₂-R110 | Trypsin | thermofisher.com |
| (CBZ-Phe-Arg)₂-R110 | Plasmin, Cathepsin L | thermofisher.com |
| (p-tosyl-Gly-Pro-Arg)₂-R110 | Thrombin | thermofisher.com |
| (Z-DEVD)₂-R110 | Caspase-3 | biosynth.com |
| Ac-LRSR-Rh110-(D-Pro) | MALT1 | biosyntan.de |
| Succ-LLVY-Rh110-(D-Pro) | Calpain | biosyntan.de |
| Bz-QAR-Rh110-(D-Pro) | Trypsin, Prostatin, Matriptase | biosyntan.de |
Mechanistic Basis of the Fluorogenic Response of Rhodamine 110, Sar Pro Arg 2
Intramolecular Quenching Mechanisms in Bis-Peptide Rhodamine 110 Conjugates
In its native state, the Rhodamine 110, (sar-pro-arg)(2)- conjugate is essentially non-fluorescent. This is due to an efficient intramolecular quenching mechanism where the two (sar-pro-arg) peptide chains suppress the fluorescence of the central rhodamine 110 core. The primary mechanism of this quenching is believed to be photoinduced electron transfer (PeT). In this process, the peptide chains, when in close proximity to the fluorophore, can accept an electron from the excited state of rhodamine 110, leading to a non-radiative decay pathway and thus preventing the emission of a photon.
Another contributing factor to the quenched state is the disruption of the planar structure of the rhodamine 110 fluorophore by the bulky peptide substituents. This deviation from planarity can alter the electronic properties of the dye, reducing its ability to absorb and emit light efficiently. The amide bonds linking the peptides to the fluorophore also play a crucial role by altering the electron density of the rhodamine core, further contributing to the quenched state. The efficiency of this intramolecular quenching is a critical determinant of the substrate's signal-to-noise ratio, as a more effectively quenched substrate will exhibit a larger relative increase in fluorescence upon enzymatic cleavage.
Enzymatic Cleavage and Fluorophore De-quenching Kinetics
The fluorogenic response of Rhodamine 110, (sar-pro-arg)(2)- is initiated by the enzymatic hydrolysis of the amide bonds linking the peptide chains to the rhodamine 110 fluorophore. This process typically occurs in a two-step manner, leading to a sequential de-quenching of the fluorophore.
Spectroscopic Characteristics of Rhodamine 110 Release Upon Protease Activity
The enzymatic cleavage of Rhodamine 110, (sar-pro-arg)(2)- results in a dramatic change in its spectroscopic properties. The initial bis-peptide conjugate is colorless and non-fluorescent. Upon the first enzymatic cleavage, a mono-substituted intermediate is formed, which exhibits fluorescence. The subsequent cleavage of the second peptide releases the free Rhodamine 110, which is a highly fluorescent molecule.
Both the monoamide and the fully de-quenched rhodamine 110 have similar excitation and emission spectra, with excitation and emission maxima typically around 498 nm and 521 nm, respectively. thermofisher.com This allows for the continuous monitoring of the enzymatic reaction using a single wavelength pair. The fluorescence intensity of the final rhodamine 110 product is significantly higher than that of the mono-amide intermediate, leading to a further increase in the fluorescence signal as the reaction proceeds to completion.
Table 1: Spectroscopic Properties of Rhodamine 110 and its Derivatives
| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Relative Fluorescence |
| Rhodamine 110, (sar-pro-arg)(2)- | - | - | Non-fluorescent |
| Mono-(sar-pro-arg)-Rhodamine 110 | ~498 | ~521 | Fluorescent |
| Rhodamine 110 | ~498 | ~521 | Highly Fluorescent |
Note: The exact quantum yields for the mono- and di-substituted forms of (sar-pro-arg)(2)-rhodamine 110 are not widely published and can vary depending on the specific assay conditions.
Influence of Environmental Factors on Fluorescence Signal Generation
The fluorescence signal generated from the enzymatic cleavage of Rhodamine 110, (sar-pro-arg)(2)- can be influenced by several environmental factors. Understanding these influences is crucial for the design of robust and reliable enzymatic assays.
pH: The fluorescence of rhodamine 110 and its mono-substituted derivative is generally stable over a wide pH range, typically from pH 4 to 9. This is a significant advantage over other fluorophores like fluorescein, whose fluorescence is highly pH-dependent. This stability allows for assays to be performed under a variety of buffer conditions without significant changes in the fluorescence signal. thermofisher.com
Temperature: Temperature can affect both the enzymatic activity and the fluorescence quantum yield of the rhodamine 110 dye. Higher temperatures generally increase the rate of enzymatic reactions up to an optimal point, after which the enzyme may denature. Conversely, the fluorescence intensity of rhodamine dyes often decreases with increasing temperature due to increased non-radiative decay processes. Therefore, it is essential to maintain a constant and controlled temperature during kinetic assays to ensure accurate and reproducible results.
Solvent Polarity: The polarity of the solvent can influence the spectroscopic properties of rhodamine dyes. Changes in solvent polarity can lead to shifts in the excitation and emission maxima and can also affect the fluorescence quantum yield. While most enzymatic assays are conducted in aqueous buffers, the presence of organic co-solvents can alter the fluorescence signal and must be carefully controlled for.
Application of Rhodamine 110, Sar Pro Arg 2 in Enzymatic Activity Assays
Methodological Framework for Protease Activity Quantification Using Rhodamine 110, (sar-pro-arg)(2)-
The use of Rhodamine 110, (sar-pro-arg)(2)- as a protease substrate is based on a well-defined fluorescence-based detection method. The quantification of protease activity relies on the enzymatic hydrolysis of the amide bonds linking the peptide chains to the rhodamine fluorophore.
The process occurs in a two-step cleavage reaction:
First Cleavage: A protease recognizes and cleaves one of the peptide chains from the non-fluorescent bisamide substrate. This initial cleavage results in the formation of a fluorescent monoamide intermediate product. thermofisher.com This single cleavage event can increase the compound's fluorescence by approximately 3500-fold. iris-biotech.de
Second Cleavage: The second peptide chain is subsequently cleaved from the monoamide intermediate, releasing the free Rhodamine 110 molecule. thermofisher.com This step results in a further, albeit smaller, increase in fluorescence intensity (approximately 10-fold over the monoamide). iris-biotech.de
The resulting fluorescence can be monitored using a fluorometer, with excitation and emission wavelengths typically around 498 nm and 521 nm, respectively. thermofisher.com A key advantage of the R110 fluorophore is that its fluorescence intensity remains stable across a wide pH range of 3 to 9. thermofisher.com For accurate kinetic measurements, assay conditions are often optimized so that less than 15% of the total substrate is hydrolyzed. thermofisher.com Under these conditions, the measured increase in fluorescence is predominantly due to the formation of the monoamide derivative, simplifying data interpretation. thermofisher.com
Table 1: Spectroscopic Properties and Assay Characteristics
| Parameter | Value | Reference(s) |
|---|---|---|
| Excitation Wavelength | ~498 nm | thermofisher.com |
| Emission Wavelength | ~521 nm | thermofisher.com |
| Form | Bisamide Substrate | iris-biotech.de |
| Cleavage Mechanism | Two-step proteolytic cleavage | thermofisher.com |
| Initial Product | Fluorescent Monoamide | thermofisher.com |
Enzyme Kinetic Studies Utilizing the Compound as a Substrate
This complexity can make it difficult to obtain true Michaelis-Menten constant (Kₘ) and catalytic rate constant (kcat) values. The values obtained from assays using these double-substituted substrates are often considered apparent kinetic parameters because the reaction does not follow a simple, single-step kinetic model. nih.gov The presence of the monoamide intermediate, which is itself a substrate for the second cleavage step, complicates the kinetic analysis. iris-biotech.denih.gov
To address this challenge, researchers have developed asymmetric Rhodamine 110 substrates. iris-biotech.debiosyntan.de In these analogues, one of the peptide sequences is replaced by a non-cleavable blocking group, such as D-Proline. iris-biotech.debiosyntan.de This design ensures that only a single proteolytic cleavage can occur per molecule, resulting in a much simpler kinetic profile that allows for more straightforward and accurate determination of Kₘ and kcat. iris-biotech.deiris-biotech.de
Determination of Protease Substrate Specificity Profiles with Rhodamine 110, (sar-pro-arg)(2)- Analogues
The specificity of a Rhodamine 110-based assay is dictated by the amino acid sequence of the peptide chains attached to the fluorophore. ontosight.ai The (sar-pro-arg) sequence, for instance, is recognized and cleaved by specific proteases, such as thrombin, making it useful in chromogenic prothrombin time tests. nih.gov
To determine the substrate specificity of various proteases, libraries of Rhodamine 110 analogues are synthesized, each bearing a different peptide sequence. thermofisher.com These analogues can then be tested against a panel of proteases to identify which enzymes cleave which sequences most efficiently. This approach is instrumental in profiling the activity of known proteases and in identifying the function of newly discovered ones. For example, a derivative containing the LGSAVLQ sequence serves as a specific substrate for the 3CL protease of the SARS-CoV-2 virus. rndsystems.com
Table 2: Examples of Rhodamine 110-Based Peptide Substrates and Their Target Proteases
| Substrate | Target Protease(s) | Reference(s) |
|---|---|---|
| (Sar-Pro-Arg)₂-R110 | Thrombin | nih.gov |
| (CBZ-Phe-Arg)₂-R110 | Plasmin, Cathepsin L | thermofisher.com |
| (p-tosyl-Gly-Pro-Arg)₂-R110 | Thrombin | thermofisher.comthermofisher.com |
| LGSAVLQ-R110-dP | SARS-CoV-2 3CL Protease | rndsystems.com |
| Z-DEVD-R110-(D-Pro) | Caspase-3 | iris-biotech.debiosyntan.de |
| Succ-LLVY-R110-(D-Pro) | Calpain | iris-biotech.debiosyntan.de |
Development of High-Throughput Screening Assays for Protease Modulators
The high sensitivity and fluorescence-based readout of Rhodamine 110 substrates make them exceptionally well-suited for high-throughput screening (HTS) of protease modulators. nih.gov HTS assays are essential in drug discovery for rapidly evaluating large libraries of chemical compounds to identify potential inhibitors or activators of a target enzyme. nih.gov
To adapt the assay for HTS, the reaction is typically miniaturized into a microtiter plate format, such as 384-well plates. nih.gov Yeast-based reporter systems have also been developed where protease activity inside a cell leads to the cleavage of a fusion protein, triggering a measurable signal. nih.gov In a typical HTS setup for inhibitors, the protease and the Rhodamine 110 substrate are incubated with compounds from a screening library. nih.gov A compound that inhibits the protease will prevent the cleavage of the substrate, resulting in a low or absent fluorescence signal. Conversely, when screening for activators, an increase in fluorescence indicates that the compound enhances protease activity. The robust and reproducible nature of these fluorescence assays facilitates the efficient identification of lead compounds for further therapeutic development. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| Rhodamine 110, (sar-pro-arg)(2)- | (Sarcosyl-Prolyl-Arginine)(2)-Rhodamine 110 |
| Rhodamine 110 | R110 |
| Sarcosine | Sar |
| Proline | Pro |
| Arginine | Arg |
| Aminomethylcoumarin | AMC |
| Benzyloxycarbonyl | CBZ |
| p-Toluenesulfonyl | p-tosyl |
| Succinoyl | Succ |
| D-Proline | D-Pro |
Advanced Methodological Considerations and Optimization Strategies in Research
Optimization of Reaction Conditions for Rhodamine 110, (sar-pro-arg)(2)- Based Assays
Optimizing the reaction environment is a critical first step in developing a robust assay using Rhodamine 110, (sar-pro-arg)(2)-. The goal is to create conditions that maximize enzyme activity and signal generation while minimizing non-specific effects.
Key parameters for optimization include buffer composition, pH, temperature, and solvent. Typically, assays are performed at a physiological pH of 7.5 in buffers such as Tris or HEPES, with a standard temperature of 22°C. thermofisher.com The substrate itself is often dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution before being diluted into the aqueous assay buffer. thermofisher.com It is important to note that the fluorescence of the cleaved rhodamine 110 product is stable across a broad pH range from 3 to 9, which provides flexibility in assay development. thermofisher.com
For end-point assays, where the reaction is stopped after a specific time, the choice of a stop reagent is crucial. The reagent must effectively inactivate the enzyme without interfering with the fluorescence of the final product. For instance, studies have shown that while trichloroacetic acid can significantly diminish the fluorescence of rhodamine 110, a 50 mmol/l solution of acetic acid can efficiently stop the enzymatic reaction with only minor effects on the fluorescent signal. nih.gov This allows for accurate measurement in monocell fluorimeters and facilitates the simultaneous processing of multiple replicates. nih.gov
Table 1: Recommended Starting Conditions for Rhodamine 110, (sar-pro-arg)(2)- Based Assays
| Parameter | Recommended Condition | Notes |
|---|---|---|
| Substrate | Rhodamine 110, (sar-pro-arg)(2)- | A bisamide derivative that becomes fluorescent upon cleavage. |
| Buffer System | 10 mM Tris or HEPES | Provides a stable pH environment. thermofisher.com |
| pH | 7.5 | Mimics physiological conditions for many proteases. thermofisher.com |
| Temperature | 22°C | A common starting point, but should be optimized for the specific enzyme. thermofisher.com |
| Substrate Solvent | DMSO or DMF | Used for creating concentrated stock solutions. thermofisher.com |
| Stop Reagent (End-Point) | 50 mmol/l Acetic Acid | Effectively stops the reaction with minimal fluorescence quenching. nih.gov |
Strategies for Mitigating Background Fluorescence in Experimental Setups
A significant challenge in fluorometric assays is managing background fluorescence, which can arise from various sources, including the biological sample, the assay reagents, and the instrumentation itself. High background can obscure the true signal and reduce the assay's sensitivity.
Several strategies can be employed to minimize background fluorescence:
Instrument and Labware Selection: Using microplates made of black opaque plastic is a standard practice to reduce background from scattered light and well-to-well crosstalk.
Reagent Purity: High-purity water and buffer reagents should be used to avoid fluorescent contaminants. The intrinsic fluorescence of the uncleaved substrate can also contribute to background, making it essential to use a concentration that provides a sufficient dynamic range without elevating the baseline.
Solvent and Buffer Effects: The choice of solvent can influence the fluorescence properties of both the substrate and the product. While not specific to this exact substrate, research on other rhodamine derivatives has shown that solvent systems can be optimized to enhance the chromogenic and fluorescent output, thereby improving the signal-to-background ratio. nih.gov
Photobleaching and Phototoxicity Control: Long exposure to excitation light can lead to photobleaching (loss of fluorescence) and the generation of reactive oxygen species that can damage biological samples. acs.org Advanced strategies, such as the conjugation of triplet state quenchers like cyclooctatetraene (B1213319) (COT) to the fluorophore, have been developed to create "Gentle Rhodamines" with significantly reduced phototoxicity, a principle applicable to improving live-cell imaging assays. acs.org
Integration of Rhodamine 110, (sar-pro-arg)(2)- Assays with Automated Liquid Handling Systems
The characteristics of Rhodamine 110, (sar-pro-arg)(2)- assays make them highly amenable to automation and high-throughput screening (HTS). The simple "mix-and-read" format, combined with the robust and bright fluorescence of the product, allows for seamless integration with robotic liquid handling systems and automated plate readers.
The process typically involves:
Reagent Dispensing: Automated liquid handlers precisely dispense the enzyme preparation, substrate stock solution, and buffer into multi-well microplates.
Incubation: The plates are incubated for a predetermined time, often at a controlled temperature, to allow the enzymatic reaction to proceed.
Signal Detection: A plate reader automatically measures the fluorescence intensity in each well at the appropriate excitation and emission wavelengths (typically around 498 nm and 521 nm, respectively). thermofisher.com
This automation increases throughput, improves precision by minimizing pipetting errors, and enhances reproducibility. The ability to perform end-point assays, where the reaction in all wells can be stopped simultaneously before reading, is particularly advantageous for HTS, as it allows for the processing of large batches of plates efficiently. nih.gov
Data Analysis and Interpretation Protocols for Fluorometric Enzyme Assays
The enzymatic cleavage of the bisamide substrate is a two-step process. First, the nonfluorescent bis-(sar-pro-arg) substrate is cleaved to produce a fluorescent monoamide intermediate. This intermediate is then cleaved again to release the free Rhodamine 110, which exhibits an even greater fluorescence intensity. thermofisher.com
Key steps in data analysis include:
Background Subtraction: The fluorescence from a "no-enzyme" control well is subtracted from all other readings to correct for background fluorescence and non-enzymatic substrate hydrolysis.
Standard Curve Generation: To convert the arbitrary Relative Fluorescence Units (RFU) into the molar concentration of the product, a standard curve is generated using known concentrations of free Rhodamine 110.
Kinetic Analysis: For continuous assays, the fluorescence is monitored over time. The initial reaction velocity (V₀) is determined from the slope of the linear portion of the plot of product concentration versus time. This initial rate is the most accurate measure of enzyme activity before substrate depletion or product inhibition occurs.
Data Reporting: Enzyme activity is typically reported in units such as moles of product formed per unit of time per amount of enzyme (e.g., pmol/min/µg).
Table 2: Data Analysis Parameters for Rhodamine 110 Assays
| Parameter | Value/Description | Purpose |
|---|---|---|
| Excitation Wavelength (λex) | ~498 nm | To excite the fluorescent products (monoamide and Rhodamine 110). thermofisher.com |
| Emission Wavelength (λem) | ~521 nm | To detect the emitted fluorescence from the products. thermofisher.com |
| Primary Control | No-Enzyme Control | Measures background signal for subtraction. |
| Standard | Free Rhodamine 110 | Used to create a standard curve for converting RFU to molar concentration. |
| Primary Measurement | Initial Rate (V₀) | The linear rate of fluorescence increase, representing enzyme velocity. |
| Cleavage Mechanism | Two-step conversion from non-fluorescent bisamide to highly fluorescent Rhodamine 110. thermofisher.com | Understanding this is key to interpreting kinetic data, which may not be perfectly linear. |
Comparative Analysis with Alternative Fluorogenic Protease Substrates
Comparison of Rhodamine 110, (sar-pro-arg)(2)- with Other Rhodamine-Based Substrates
Rhodamine 110 (R110) serves as the core fluorophore for a variety of protease substrates. These substrates are typically bis-amide derivatives, where two identical peptide sequences are attached to the amino groups of R110. thermofisher.com This design renders the substrate non-fluorescent. The enzymatic cleavage of the first peptide bond results in a fluorescent mono-amide intermediate, and the subsequent cleavage of the second bond releases the highly fluorescent Rhodamine 110. thermofisher.com
The specificity of these substrates is dictated by the attached peptide sequence. Rhodamine 110, (sar-pro-arg)(2)- is designed with a peptide sequence recognized by specific proteases. Other R110-based substrates utilize different peptide sequences to target other proteases. For instance, (CBZ-Arg)2-R110 is a general substrate for serine proteases like trypsin and thrombin, while substrates with sequences like (Asp)2-R110 are used for detecting caspases involved in apoptosis. thermofisher.comnih.gov
A key point of comparison among R110-based substrates is the kinetic complexity arising from the two-step cleavage process. The fluorescence of the mono-amide intermediate can complicate the determination of precise kinetic parameters such as K(m) and k(cat). nih.gov To address this, monosubstituted R110 derivatives, such as Morpholinecarbonyl-Rhodamine 110 (MC-Rh110) based substrates, have been developed. These substrates have only one cleavable peptide bond, simplifying the kinetic analysis and yielding more accurate kinetic constants compared to the apparent values obtained with bis-substituted substrates. nih.gov
| Substrate | Peptide Sequence | Target Enzyme(s) | Reference |
|---|---|---|---|
| Rhodamine 110, (sar-pro-arg)(2)- | Sar-Pro-Arg | Specific proteases (e.g., certain serine proteases) | ontosight.ai |
| (CBZ-Arg)2-R110 | CBZ-Arg | Trypsin, Thrombin, Plasmin | thermofisher.comnih.gov |
| (Asp)2-R110 | Asp | Caspase-3 and other apoptosis-related proteases | thermofisher.com |
| (CBZ-Ala-Ala-Ala-Ala)2-R110 | CBZ-Ala-Ala-Ala-Ala | Elastase | thermofisher.com |
| LGSAVLQ-Rh110-dP | LGSAVLQ | SARS-CoV-2 3CL Protease | rndsystems.com |
Evaluation Against Coumarin-Based and FRET-Based Protease Probes
Coumarin-Based Probes: Coumarin (B35378) derivatives, particularly 7-amino-4-methylcoumarin (B1665955) (AMC), are widely used fluorophores for creating protease substrates. nih.gov Similar to R110 substrates, peptidyl-AMC substrates are non-fluorescent until the amide bond linking the peptide to the AMC is cleaved, releasing the fluorescent aminocoumarin.
A significant advantage of rhodamine-based substrates, including Rhodamine 110, (sar-pro-arg)(2)-, is their enhanced sensitivity. Studies have shown that R110-based substrates can be 50 to 300 times more sensitive than their analogous coumarin-based counterparts. thermofisher.comnih.gov This increased sensitivity is attributed to the higher fluorescence quantum yield of the R110 fluorophore and potentially enhanced reactivity at the cleavage site. nih.gov Furthermore, the fluorescence of R110 and its mono-amide product is stable over a broad pH range (pH 3-9), which is a distinct advantage over many coumarin and fluorescein-based dyes that exhibit pH-sensitive fluorescence. thermofisher.com
FRET-Based Probes: Fluorescence Resonance Energy Transfer (FRET) probes represent a different design strategy. These substrates consist of a peptide sequence flanked by a donor fluorophore and a quencher molecule. nih.gov In the intact substrate, the close proximity of the quencher dampens the fluorescence of the donor. Proteolytic cleavage of the peptide separates the donor and quencher, leading to an increase in fluorescence. nih.gov
FRET probes are highly sensitive and allow for real-time monitoring of enzyme activity. nih.gov They are particularly valuable for high-throughput screening and for studying protease activity in complex biological samples. nih.gov However, the design and synthesis of FRET probes can be more complex than for single-label substrates like Rhodamine 110, (sar-pro-arg)(2)-. While both are highly sensitive, the choice between them may depend on the specific application, the instrumentation available, and the potential for spectral overlap with other fluorescent molecules in the assay. R110 substrates, with their long excitation and emission wavelengths (approx. 498 nm/521 nm), can help minimize background fluorescence from biological samples. thermofisher.comresearchgate.net
| Probe Type | Mechanism | Relative Sensitivity | Key Features | Reference |
|---|---|---|---|---|
| Rhodamine 110 | Cleavage of non-fluorescent bis-amide releases fluorescent products | High to Very High | High photostability; pH-insensitive fluorescence; long wavelengths reduce autofluorescence | thermofisher.comnih.gov |
| Coumarin-Based | Cleavage releases fluorescent coumarin derivative (e.g., AMC) | Moderate to High | Well-established; smaller size; some derivatives have pH-sensitive fluorescence | nih.govnih.gov |
| FRET-Based | Cleavage separates a donor-quencher pair, restoring fluorescence | Very High | Ratiometric potential; good for high-throughput screening; design can be complex | nih.gov |
Advantages and Limitations of Rhodamine 110, (sar-pro-arg)(2)- in Specific Research Contexts
The selection of a fluorogenic substrate is critical and depends on the specific research question being addressed.
Advantages:
High Sensitivity: The significant increase in fluorescence upon cleavage allows for the detection of low levels of protease activity. thermofisher.comnih.gov
Photophysical Properties: The excitation and emission wavelengths of the R110 product are in the visible spectrum (similar to fluorescein), making it compatible with common instrumentation like flow cytometers and fluorescence microscopes equipped with argon lasers. thermofisher.com The long wavelengths also help to reduce interference from cellular autofluorescence. researchgate.net
pH Insensitivity: The fluorescence of the cleavage products is stable across a wide pH range (3-9), ensuring reliable results in various buffer systems without the need for strict pH control. thermofisher.com
Specificity: The bis-peptide structure allows for the design of substrates with high specificity for the target protease, determined by the chosen peptide sequence. ontosight.ai
Limitations:
Complex Kinetics: The two-step cleavage mechanism of bis-substituted R110 substrates complicates kinetic analysis. The presence of the fluorescent mono-amide intermediate means that the measured fluorescence does not directly correlate with the formation of the final R110 product, yielding apparent, rather than absolute, kinetic constants. nih.gov This can be a significant drawback for studies requiring precise enzymatic characterization.
Substrate Inhibition: In some cases, high concentrations of the substrate can lead to substrate inhibition, which can further complicate data interpretation.
| Aspect | Details | Reference |
|---|---|---|
| Advantages | - 50-300 fold more sensitive than comparable coumarin substrates.
| thermofisher.comnih.govresearchgate.net |
| Limitations | - Two-step cleavage complicates kinetic analysis, providing apparent K(m) and k(cat) values.
| nih.gov |
Methodological Synergy Between Rhodamine 110, (sar-pro-arg)(2)- and Complementary Assay Technologies
Rhodamine 110, (sar-pro-arg)(2)- is a powerful tool for detecting and quantifying the activity of specific proteases, but its true potential is often realized when used in conjunction with other analytical techniques. This synergistic approach allows for a more comprehensive understanding of protease function.
For instance, Rhodamine 110, (sar-pro-arg)(2)- can be used in high-throughput screening (HTS) to identify potential protease inhibitors. Hits from the HTS campaign can then be validated and characterized using orthogonal methods. For example, mass spectrometry can be employed to confirm the precise cleavage site within the substrate and to study the inhibitor's mechanism of action in more detail.
In cell-based studies, flow cytometry or fluorescence microscopy using Rhodamine 110, (sar-pro-arg)(2)- can reveal changes in protease activity within different cell populations or subcellular compartments. thermofisher.comontosight.ai These findings can be correlated with protein expression levels determined by Western blotting or with gene expression data from RT-qPCR or RNA-Seq . This multi-faceted approach ensures that observed changes in protease activity are linked to specific cellular events and are not artifacts of the assay system.
Furthermore, after identifying a protease of interest using the substrate, its interaction with other proteins can be investigated using techniques like co-immunoprecipitation followed by mass spectrometry, providing a broader view of the protease's role in cellular networks. The use of Rhodamine 110, (sar-pro-arg)(2)- thus serves as an entry point for deeper, multi-technique investigations into protease biology.
Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| Rhodamine 110, (sar-pro-arg)(2)- | L-Argininamide, N-Methylglycyl-L-Prolyl-N-(6'-((N2-(1-(N-Methylglycyl)-L-Prolyl)-L-Arginyl)amino)-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3'-yl)- |
| R110 | Rhodamine 110 |
| CBZ | Benzyloxycarbonyl |
| MC-Rh110 | Morpholinecarbonyl-Rhodamine 110 |
| AMC | 7-Amino-4-methylcoumarin |
| FRET | Fluorescence Resonance Energy Transfer |
| Sar | Sarcosine (N-methylglycine) |
| Pro | Proline |
| Arg | Arginine |
Future Directions and Emerging Research Applications of Rhodamine 110, Sar Pro Arg 2
Development of Novel Rhodamine 110, (sar-pro-arg)(2)- Derivatives for Enhanced Specificity
A significant area of future research involves the creation of novel derivatives of Rhodamine 110-based substrates to target a wider and more specific range of proteases. The core principle behind these substrates is that the peptide sequences attached to the Rhodamine 110 dye determine which protease will cleave the molecule. ontosight.aithermofisher.com By altering these peptide sequences, researchers can design probes for specific enzymes involved in various physiological and pathological processes. thermofisher.com
The strategy involves derivatizing Rhodamine 110 with various peptide consensus sequences. thermofisher.com This has led to the development of numerous peptide derivatives of Rhodamine 110 that can detect specific proteinase activity both in laboratory settings and within living organisms. thermofisher.com For example, modifying the peptide arms can create substrates for serine proteases, caspases, or viral proteases. thermofisher.comthermofisher.com
Research efforts are focused on two main types of derivatives: symmetric and asymmetric.
Symmetric derivatives , like the parent compound, have identical peptide chains on both sides of the Rhodamine 110 core. iris-biotech.de While their cleavage results in a massive fluorescence increase (approximately 3500-fold), they undergo a two-step cleavage process which can complicate the analysis of enzyme kinetics. iris-biotech.de
Asymmetric substrates are being developed to overcome this limitation. These probes have different modifications on each side, often including a blocking group on one end. iris-biotech.de This design ensures that only one proteolytic cleavage event occurs, leading to simpler reaction kinetics which are preferable for detailed kinetic studies. iris-biotech.de
The goal is to build a comprehensive library of these derivatives, enabling researchers to select a highly specific probe for their protease of interest, thereby improving the accuracy of diagnostic and research applications. ontosight.aithermofisher.com
Table 1: Examples of Rhodamine 110-Based Peptide Substrates for Various Proteases
| Cat. No. | Substrate Name | Target Protease(s) |
| R6501 | bis-(CBZ-Arg)-R110 | General serine proteases |
| R6505 | bis-(CBZ-Ile-Pro-Arg)-R110 | Trypsin, other serine proteases |
| R22124 | (p-tosyl-Gly-Pro-Arg)2-R110 | Thrombin |
| LS-3550 | Z-DEVD-Rh110-(D-Pro) | Caspase-3 |
| LS-3560 | Ac-LRSR-Rh110-(D-Pro) | MALT1 |
Source: Adapted from Thermo Fisher Scientific and Iris Biotech GmbH data. thermofisher.comiris-biotech.de
Integration into Multiplexed Enzymatic Profiling Platforms
The development of diverse and specific Rhodamine 110 derivatives paves the way for their integration into multiplexed enzymatic profiling platforms. These platforms allow for the simultaneous measurement of multiple enzyme activities in a single sample, providing a comprehensive snapshot of the proteolytic landscape. This is particularly valuable in complex biological processes like cancer or inflammation, where numerous proteases are active. nih.gov
By using a panel of different Rhodamine 110 derivatives, each designed for a specific protease and potentially tagged with spectrally distinct variants of the fluorophore, researchers can create sophisticated assays. This approach would enable the high-throughput screening of enzyme activities in response to drug candidates or to identify disease-specific protease signatures. The compatibility of Rhodamine 110's spectral properties (excitation/emission maxima at ~498/521 nm) with standard instrumentation like flow cytometers and fluorescence plate readers makes it an ideal candidate for such platforms. thermofisher.com
Application in Quantitative Protease Imaging Methodologies for Cellular Research
A key emerging application is the use of Rhodamine 110, (sar-pro-arg)(2)- and its derivatives in quantitative protease imaging. Standard fluorescence imaging can detect the presence of protease activity, but quantifying this activity accurately in a cellular or tissue context is challenging due to variables like probe delivery and tissue light absorption. nih.gov
To address this, novel methodologies are being developed. One such approach involves a dual-fluorophore system. nih.gov In this system, an activatable probe like a Rhodamine 110 derivative is paired with a second, constantly fluorescent fluorophore on a nanoparticle platform. nih.gov The non-activatable probe serves as an internal reference to correct for variations in probe concentration and tissue optical properties. nih.gov By measuring the ratio of the two signals, a more accurate and quantitative measurement of protease activity can be achieved. nih.gov
Because activatable probes like Rhodamine 110 derivatives are initially non-fluorescent (or quenched) and only light up upon cleavage by their target enzyme, they produce a high signal-to-background ratio. thermofisher.comnih.gov This property is crucial for accurately detecting low levels of protease activity and for applications such as delineating tumor margins in vivo. nih.gov The stable fluorescence of the Rhodamine 110 product across a wide pH range (pH 3-9) further enhances its suitability for quantitative measurements in diverse biological environments. thermofisher.com
Computational Modeling and In Silico Approaches for Substrate Design and Optimization
The future of substrate development is increasingly reliant on computational modeling and in silico (computer-based) approaches. These methods accelerate the design and optimization of novel Rhodamine 110 derivatives, saving significant time and resources compared to traditional trial-and-error laboratory synthesis.
The process involves several key computational steps:
Defining the Target: Researchers start with the three-dimensional crystal structure of the target protease. nih.govnih.gov
Substrate Docking: A range of virtual peptide sequences are modeled and "docked" into the enzyme's active site using specialized software. nih.gov This simulation predicts how well each peptide binds to the enzyme.
Interaction Analysis: The models are analyzed to understand the molecular interactions, such as hydrogen bonds or salt bridges, that stabilize the enzyme-substrate complex. researchgate.net This insight helps in refining the peptide sequence for better affinity and specificity.
Iterative Optimization: Based on the computational predictions, the most promising peptide sequences are synthesized and tested experimentally. The results are then fed back into the model to further refine the design in an iterative cycle. researchgate.neteuropa.eu
This in silico approach has been successfully used to engineer substrates and inhibitors for various proteases, including neutrophil serine proteases and the SARS-CoV-2 main protease. nih.govresearchgate.net By applying these computational strategies to the Rhodamine 110 scaffold, researchers can rationally design next-generation substrates with precisely tailored specificities, moving beyond screening libraries to a more targeted and efficient design process. europa.eu
Q & A
Q. Why is Rhodamine 110 (Rh110) preferred over AMC (7-amino-4-methylcoumarin) in fluorescence-based protease assays?
Rh110 exhibits a 300-fold higher sensitivity than AMC due to its red-shifted excitation (492 nm) and emission (529 nm) wavelengths, which reduce interference from assay components (e.g., inhibitors or biological matrices) . Additionally, Rh110’s fluorescence intensity increases by ~3,500-fold upon proteolytic cleavage of its bis-amide bonds, enabling real-time monitoring of enzyme activity with minimal background noise .
Q. How do symmetric and asymmetric Rh110 substrates differ in experimental design?
- Symmetric substrates (e.g., (Z-DEVD)₂-Rh110 for caspase-3) require two cleavage events to fully release the fluorophore, complicating kinetic analysis due to biphasic fluorescence curves .
- Asymmetric substrates (e.g., Ac-LRSR-Rh110-(D-Pro) for MALT1) terminate after a single cleavage step due to a blocking group (e.g., D-proline), simplifying protease kinetics determination .
Application tip: Use asymmetric substrates for steady-state kinetics and symmetric substrates for high-throughput screening of protease activity .
Advanced Research Questions
Q. How should researchers address discrepancies in fluorescence intensity data when using Rh110 in different solvents or cellular environments?
Rh110’s fluorescence is highly dependent on its chemical environment . For example:
- In methanol/HBSS buffer, λex = 505 nm and λem = 525 nm yield optimal signals .
- Intracellularly, Rh110’s cationic form accumulates in mitochondria but alters compartmental pH, reducing fluorescence compared to rhodamine 123 .
Methodological solution: Standardize solvent systems and validate intracellular uptake using microfluorometry (e.g., ZEISS Dynamics Profiler for flow analysis) .
Q. What experimental strategies resolve contradictions in protease specificity data for Rh110 substrates?
Many Rh110 substrates (e.g., (CBZ-Ile-Pro-Arg)₂-Rh110 for trypsin) exhibit cross-reactivity with related proteases (e.g., plasmin or cathepsin L) . To improve specificity:
Optimize peptide sequences using structural insights (e.g., MALT1 requires Ac-LRSR motifs for selective cleavage) .
Validate with inhibitor controls (e.g., caspase-3 assays with DEVD-CHO) .
Use orthogonal methods (e.g., mass spectrometry) to confirm cleavage products .
Q. How does Rh110’s intracellular behavior influence its application in live-cell imaging?
- Uptake : Rh110 enters cells via passive diffusion (slow, ~14 hours) but effluxes rapidly (~30 minutes), requiring timed imaging protocols .
- Mitochondrial accumulation : Unlike rhodamine 123, Rh110’s weaker lipophilicity reduces mitochondrial retention, making it less suitable for long-term tracking .
Experimental design: Use Rh110 in short-term assays (<2 hours) or combine with efflux inhibitors (e.g., verapamil) .
Methodological Guidance Tables
Q. Table 1. Example Rh110 Substrates and Target Proteases
Q. Table 2. Critical Parameters for Rh110-Based Assays
| Parameter | Optimal Range/Consideration | Impact on Data Quality |
|---|---|---|
| Substrate concentration | 1–10 µM | Prevents self-quenching |
| pH | 7.0–7.5 (physiological) | Affects protease activity and dye pKa |
| Solvent composition | 1% methanol in HBSS | Maximizes fluorescence intensity |
| Temperature | 25–37°C (enzyme-dependent) | Alters cleavage kinetics |
Safety and Best Practices
- Cytotoxicity : Rh110 exhibits no cytotoxicity below 10 µM in human lymphoblastoid cells but induces apoptosis in leukemia cells at >100 µM .
- Handling : Use PPE (gloves, goggles) and avoid aerosol formation; Rh110’s acute toxicity (LD50 = 140 mg/kg in rats) necessitates careful waste disposal .
Open Research Challenges
- Dynamic range limitation : Symmetric substrates require dual cleavage, complicating real-time kinetics. Solutions include engineering quencher-Rh110 pairs for single-step detection.
- Interference in complex matrices : Serum proteins or lipids may quench Rh110. Pre-clearing samples or using lipid-free buffers improves signal fidelity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
